molecular formula C20H21FN4O4 B2405115 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775484-66-6

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No. B2405115
CAS RN: 1775484-66-6
M. Wt: 400.41
InChI Key: PNGDANLBEWHCNN-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H21FN4O4 and its molecular weight is 400.41. The purity is usually 95%.
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Scientific Research Applications

5-HT2 Antagonist Activity

A study by Watanabe et al. (1992) revealed that certain derivatives of 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, closely related to the queried compound, exhibited potent 5-HT2 antagonist activity. This activity was noted to be higher than ritanserin, a known 5-HT2 antagonist, in specific tests for blocking head twitches induced by 5-hydroxytryptophan (Watanabe et al., 1992).

Urease Inhibition

Rauf et al. (2010) synthesized derivatives of 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, which is structurally related to the compound . These compounds were tested for their urease inhibition activity and displayed varying degrees of inhibition, with some compounds exhibiting significant activity (Rauf et al., 2010).

Spectral Characterisation and Synthesis of Derivatives

Mahmoud et al. (2012) conducted studies on derivatives of 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, and pyridazine-1,4-dione, which share similarities with the queried compound. Their work focused on the synthesis and spectral characterization of these derivatives, providing insights into their chemical properties (Mahmoud et al., 2012).

Antimicrobial Activity

Laxmi et al. (2012) synthesized derivatives of pyrimidine-2,4,6(1H,3H,5H)-trione and evaluated them for antimicrobial activity. Their findings indicated moderate to good activity against various microorganisms, suggesting potential applications in antimicrobial research (Laxmi et al., 2012).

properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4/c1-3-16-22-18(23-29-16)17-14-6-4-5-9-24(14)20(27)25(19(17)26)11-12-7-8-15(28-2)13(21)10-12/h7-8,10H,3-6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGDANLBEWHCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=C(C=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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